Butamoxane

Vue d'ensemble

Description

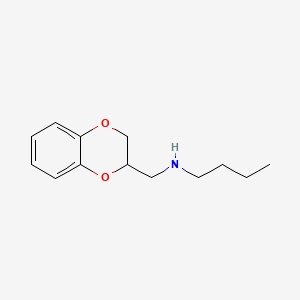

BUTAMOXANE: est un composé chimique de formule moléculaire C13H19NO2 . Il est connu pour ses diverses applications dans la recherche scientifique, en particulier dans les domaines de la découverte de médicaments et de la neurobiologie . Le composé se caractérise par sa structure unique, qui comprend un cycle benzodioxanne et une chaîne latérale butylamine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de BUTAMOXANE implique généralement la réaction du chlorure de 2,3-dihydro-1,4-benzodioxin-3-ylméthyle avec la butylamine dans des conditions contrôlées. La réaction est réalisée en présence d'une base, telle que l'hydroxyde de sodium , pour faciliter la réaction de substitution nucléophile.

Méthodes de production industrielle: Dans les milieux industriels, la production de this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions: BUTAMOXANE subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former le correspondant .

Réduction: Les réactions de réduction peuvent convertir le composé en ses dérivés.

Substitution: Les réactions de substitution nucléophile sont courantes, en particulier au niveau du cycle benzodioxanne

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent et .

Réduction: Des agents réducteurs tels que et sont utilisés.

Substitution: Des réactifs tels que l'hydroxyde de sodium et le carbonate de potassium sont utilisés dans les réactions de substitution

Produits majeurs: Les principaux produits formés à partir de ces réactions comprennent les N-oxydes , les dérivés d'amines et divers composés benzodioxannes substitués .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques. Certaines de ses applications comprennent:

Chimie: Utilisé comme réactif en synthèse organique et comme unité de base pour des molécules plus complexes.

Biologie: Employé dans des études relatives aux systèmes de neurotransmetteurs et à la liaison aux récepteurs.

Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il agit principalement comme un antagoniste adrénergique bêta-2 sélectif , ce qui signifie qu'il inhibe de manière compétitive la liaison des agonistes aux récepteurs adrénergiques bêta-2 . Cette inhibition affecte diverses voies physiologiques, notamment celles impliquées dans la relaxation des muscles lisses et la libération des neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Mechanism of Action

Butamoxane primarily acts as a competitive antagonist at beta-2 adrenergic receptors. This interaction modulates physiological responses typically mediated by these receptors, influencing heart rate, blood vessel dilation, bronchial tube dilation, and metabolic responses.

1.2 Therapeutic Uses

- Neurological Disorders : Investigated for potential therapeutic effects in neurological conditions due to its action on neurotransmitter systems.

- Anti-inflammatory Properties : Studies suggest that this compound may have anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

Research Applications

This compound is utilized in various research domains:

2.1 Organic Synthesis

- Used as a reagent in organic synthesis, this compound serves as a building block for more complex molecules, facilitating the development of new compounds in medicinal chemistry.

2.2 Neurobiology Studies

- Employed in studies related to neurotransmitter systems and receptor binding, this compound aids in understanding the mechanisms underlying various neurological disorders.

Industrial Applications

This compound's unique properties make it valuable in industrial settings:

- Material Development : Utilized in the development of new materials and chemical processes, contributing to advancements in material science.

Case Study 1: Drug Metabolism Studies

A study investigated the metabolism of this compound using rat liver microsomes, revealing that it undergoes hydroxylation to form several metabolites, including 6-hydroxy and 7-hydroxy derivatives. The ratio of these metabolites was found to be 2:1, indicating stereoselective metabolism that could influence its pharmacological effects .

Case Study 2: Neuropharmacological Effects

Research has shown that this compound can influence neurotransmitter release and receptor activity in animal models, suggesting its potential role in modulating neurological functions. This has implications for developing treatments for disorders such as anxiety and depression.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Competitive antagonist at beta-2 adrenergic receptors |

| Therapeutic Uses | Potential treatment for neurological disorders and anti-inflammatory effects |

| Organic Synthesis | Reagent for developing complex organic molecules |

| Neurobiology | Studies on neurotransmitter systems and receptor binding |

| Industrial Development | New materials and chemical processes |

Mécanisme D'action

The mechanism of action of BUTAMOXANE involves its interaction with specific molecular targets in the body. It acts primarily as a beta-2 selective adrenergic antagonist , meaning it competitively inhibits the binding of agonists to beta-2 adrenergic receptors . This inhibition affects various physiological pathways, including those involved in smooth muscle relaxation and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Composés similaires:

Butoxamine: Un autre antagoniste adrénergique bêta-2 sélectif présentant des propriétés pharmacologiques similaires.

Propranolol: Un antagoniste bêta-adrénergique non sélectif utilisé dans le traitement des affections cardiovasculaires.

Métoprolol: Un antagoniste adrénergique bêta-1 sélectif utilisé pour gérer l'hypertension et l'angine de poitrine.

Unicité: BUTAMOXANE est unique en raison de son action sélective sur les récepteurs adrénergiques bêta-2, ce qui le rend particulièrement utile dans les milieux de recherche pour étudier les rôles spécifiques de ces récepteurs sans affecter les récepteurs bêta-1 .

Activité Biologique

Butamoxane is a compound that has garnered interest in pharmacological research due to its unique biological activities. This article delves into its biological properties, metabolism, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound, chemically known as 4-(1-butyl-2-methyl-3-pyrrolidinyl)-2-methylphenol, belongs to the class of compounds known as beta-adrenergic antagonists. Its structure allows it to interact with various biological pathways, particularly those involving the adrenergic system.

Biological Activity

1. Adrenergic Receptor Interaction:

this compound primarily acts as a selective antagonist of beta-adrenergic receptors. It has been shown to inhibit the effects of catecholamines like epinephrine and norepinephrine, which play crucial roles in cardiovascular regulation and metabolic processes. This antagonistic action can lead to decreased heart rate and reduced blood pressure, making it a candidate for managing conditions like hypertension.

2. Metabolic Pathways:

Research indicates that this compound undergoes significant metabolic transformations in vivo. Studies have demonstrated that hydroxylation occurs at positions 6 and 7 of the compound, yielding metabolites such as 6-hydroxythis compound and 7-hydroxythis compound in a 2:1 ratio. Additionally, the formation of catechol derivatives suggests potential pathways for further biological activity through oxidative mechanisms .

Case Studies

Case Study 1: Pharmacokinetics in Animal Models

A study investigated the pharmacokinetics of this compound in rat models. The results indicated that after administration, this compound was rapidly absorbed with a peak plasma concentration reached within 30 minutes. The elimination half-life was approximately 2 hours, suggesting that frequent dosing may be necessary for sustained therapeutic effects.

Case Study 2: Clinical Trials in Humans

In a clinical trial assessing the efficacy of this compound for treating hypertension, participants exhibited significant reductions in systolic and diastolic blood pressure compared to placebo controls. The trial also monitored adverse effects, noting mild dizziness and fatigue as the most common side effects .

Research Findings

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-8-14-9-11-10-15-12-6-4-5-7-13(12)16-11/h4-7,11,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRQYAHPAJZPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863399 | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-60-8 | |

| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamoxane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTAMOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7725983GSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Butamoxane metabolized in the body?

A1: this compound undergoes metabolism primarily in the liver through a process called hydroxylation. This process is facilitated by enzymes found in the liver's microsomes []. The primary metabolic pathway involves two consecutive hydroxylations, resulting in the formation of 6-hydroxythis compound, 7-hydroxythis compound, and ultimately 6,7-dihydroxythis compound []. Interestingly, the rate of this compound hydroxylation appears to be consistent in both isolated hepatocytes and perfused liver, suggesting that isolated hepatocytes can serve as a reliable model for studying this compound metabolism [].

Q2: What experimental techniques were used to study the metabolism of this compound?

A2: Researchers utilized a combination of in vivo and in vitro approaches to elucidate the metabolic pathway of this compound. In vitro studies involved isolated rat hepatocytes and microsomal fractions from rat liver. These systems allowed for controlled manipulation of drug concentrations and enzyme activity [, ]. To definitively confirm the proposed metabolic pathway involving consecutive hydroxylations, researchers employed oxygen-18 (18O) labeling studies. This technique allowed them to track the incorporation of oxygen atoms from molecular oxygen into the final metabolite, 6,7-dihydroxythis compound, thereby confirming the involvement of two distinct hydroxylation events [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.